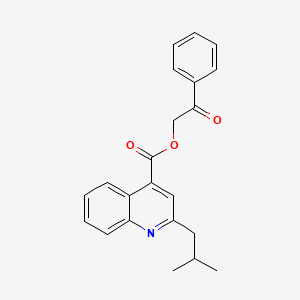
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure, which makes it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate has several potential applications in scientific research. One of the most promising areas of research is in the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
Another area of research where this compound shows promise is in the study of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action for 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate is not fully understood. However, studies have shown that this compound may work by inhibiting certain enzymes that are involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro. It also has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate in lab experiments is its unique structure, which makes it a valuable tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the complex synthesis process, which requires several chemical reagents and careful attention to detail to ensure the purity and quality of the final product.
Orientations Futures
There are several future directions for research on 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate. One area of research is in the development of new cancer treatments. This compound has shown promise in inhibiting the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment.
Another area of research is in the study of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
In addition, further research is needed to fully understand the mechanism of action for this compound and to determine its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has several potential applications in scientific research. This compound has been shown to inhibit the growth of cancer cells in vitro and has neuroprotective properties that may be useful in the treatment of neurodegenerative diseases. While there are limitations to using this compound in lab experiments, its unique structure makes it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate involves a multi-step process that requires several chemical reagents. The first step involves the synthesis of 2-(2-methylpropyl)quinoline-4-carboxylic acid, which is then reacted with 2-oxo-2-phenylethyl chloride to form the final product. The entire process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Propriétés
IUPAC Name |
phenacyl 2-(2-methylpropyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-15(2)12-17-13-19(18-10-6-7-11-20(18)23-17)22(25)26-14-21(24)16-8-4-3-5-9-16/h3-11,13,15H,12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPTZHWHJNFCMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B604710.png)
![2-[2-(3,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B604711.png)
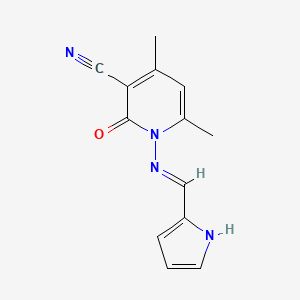
![1-{[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B604715.png)
![(2E,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B604718.png)
![5-amino-1-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B604721.png)
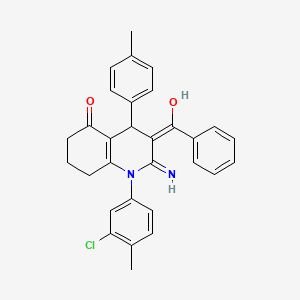
![Hydrazinecarbothioamide, 2-[(5-methyl-1H-imidazol-4-yl)methylene]-](/img/structure/B604723.png)


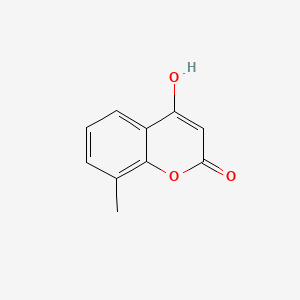
![(16E)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B604729.png)
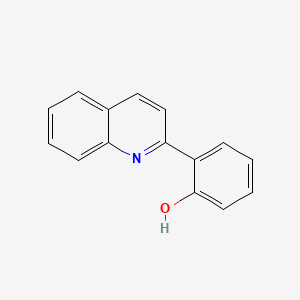
![5,5-Dimethyl-2-[1-(2-methyl-2-phenylhydrazinyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B604732.png)